molecular formula C17H21N5O2S B12342294 5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide

5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide

Katalognummer: B12342294
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: RPAMPUSUNXAYMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazolidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide typically involves the following steps:

    Formation of the triazolidine ring: This can be achieved by reacting a suitable hydrazine derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-methoxyanilino group: This step involves the nucleophilic substitution of an appropriate aniline derivative.

    Attachment of the 3-methylsulfanylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-methoxyanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide: Lacks the sulfanyl group.

    5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide: Has a chloro group instead of a methoxy group.

Uniqueness

The presence of both the methoxy and methylsulfanyl groups in 5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide may confer unique biological properties, such as increased potency or selectivity for a particular target.

Eigenschaften

Molekularformel

C17H21N5O2S

Molekulargewicht

359.4 g/mol

IUPAC-Name

5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide

InChI

InChI=1S/C17H21N5O2S/c1-24-13-8-6-11(7-9-13)18-16-15(20-22-21-16)17(23)19-12-4-3-5-14(10-12)25-2/h3-10,15-16,18,20-22H,1-2H3,(H,19,23)

InChI-Schlüssel

RPAMPUSUNXAYMG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.